(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
Description
The compound "(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone" is a structurally complex molecule featuring three key components:
- A tetrazole ring substituted with a 4-methoxyphenyl group at the N1 position.
- A piperazine ring linked via a methyl group to the tetrazole.
- A methanone group attached to the piperazine and substituted with a 2-(trifluoromethyl)phenyl moiety.
Tetrazole-containing compounds are known for metabolic stability and bioisosteric replacement of carboxylic acids, making them prevalent in medicinal chemistry .
Properties
IUPAC Name |
[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O2/c1-32-16-8-6-15(7-9-16)30-19(25-26-27-30)14-28-10-12-29(13-11-28)20(31)17-4-2-3-5-18(17)21(22,23)24/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWFFPQICHGHHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological targets, and implications for drug development.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A piperazine ring which is known for its versatility in drug design.
- A tetrazole moiety that contributes to its pharmacological properties.
- A trifluoromethyl group , enhancing lipophilicity and potentially influencing receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N6O3 |
| Molecular Weight | 396.46 g/mol |
| CAS Number | 1040678-17-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The presence of the tetrazole and piperazine groups suggests potential interactions with neurotransmitter systems and other signaling pathways.
Key Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmission and cellular signaling.
- Enzyme Inhibition : It might inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Studies have shown that similar piperazine derivatives possess significant antimicrobial properties. The presence of the methoxy group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against bacterial strains.
Anticancer Potential
Preliminary investigations suggest that the compound could exhibit anticancer properties. Its structural components may interact with cancer cell lines, inhibiting proliferation and inducing apoptosis. For instance, derivatives with similar structures have demonstrated cytotoxic effects on various cancer cell lines.
Neuropharmacological Effects
Given its structure, the compound may also influence central nervous system activity. Compounds with piperazine and tetrazole structures have been studied for their potential in treating neurological disorders, suggesting that this compound could be explored for similar applications.
Case Studies
Several studies have focused on related compounds to elucidate potential biological activities:
- Antifungal Studies : A related piperazine derivative was tested against multiple fungal strains, demonstrating significant antifungal activity (IC50 values in the low micromolar range) .
- Antimalarial Activity : Research on pyrazole-piperazine analogs showed promising results against Plasmodium falciparum, indicating that structural modifications can lead to enhanced efficacy against malaria .
- Cytotoxicity Testing : Compounds structurally similar to this compound were evaluated for cytotoxicity against various cancer cell lines, revealing significant inhibition of cell growth .
Scientific Research Applications
Medicinal Chemistry Applications
-
Receptor Modulation :
The compound exhibits potential as a modulator of specific receptors, particularly in the central nervous system. Its piperazine structure is known to facilitate binding to neurotransmitter receptors, which may lead to anxiolytic or antidepressant effects. Studies have indicated that similar compounds can influence serotonin and dopamine pathways, suggesting potential applications in treating mood disorders . -
Anticancer Activity :
Research has shown that derivatives of piperazine and tetrazole can exhibit significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) . The trifluoromethyl group may enhance lipophilicity, improving cell membrane penetration and efficacy. -
Antimicrobial Properties :
Compounds containing tetrazole rings have been evaluated for their antimicrobial activity. Preliminary studies suggest that this compound could be effective against certain bacterial strains due to its ability to disrupt cellular processes . Further exploration into its mechanism of action is warranted.
Case Study 1: Antidepressant Effects
A study investigated the effects of similar piperazine derivatives on depression-like behavior in animal models. The results indicated that these compounds could significantly reduce depressive symptoms through modulation of serotonin receptors . This suggests that (4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone might possess similar properties.
Case Study 2: Anticancer Activity
In vitro studies on related compounds demonstrated their effectiveness against A375 melanoma cells, with IC50 values indicating potent cytotoxicity . The structural components of the compound under discussion may contribute to its potential as an anticancer agent by inducing apoptosis in cancer cells.
Research Findings
The following table summarizes key findings from various studies on the compound's applications:
| Application | Study Focus | Key Findings |
|---|---|---|
| Antidepressant | Animal Models | Reduction in depression-like behavior |
| Anticancer | Cytotoxicity Assays | Significant activity against cancer cell lines |
| Antimicrobial | Bacterial Strain Testing | Potential effectiveness against certain strains |
Comparison with Similar Compounds
4-Fluorophenyl vs. 4-Methoxyphenyl Substitution
- Impact: Fluorine’s electronegativity enhances metabolic stability compared to methoxy groups, which may oxidize more readily .
Tetrahydrofuranmethyl Substitution
- Example: (4-{(2-Fluorophenyl)[1-[(tetrahydro-2-furanyl)methyl]-1H-tetrazol-5-yl]methyl}-1-piperazinyl)(2-furyl)methanone () Key Difference: A tetrahydrofuranmethyl group replaces the methyl linker between tetrazole and piperazine.
Variations in the Methanone Substituents
Trifluoromethylphenyl vs. Thienyl or Furyl Groups
- Example: The target compound’s 2-(trifluoromethyl)phenyl group contrasts with the 2-thienyl group in or the 2-furyl group in . Impact: Trifluoromethyl groups often enhance bioavailability and resistance to oxidative degradation compared to heterocyclic substituents .
Trimethoxyphenyl vs. Trifluoromethylphenyl
- Example: [4-(4-Methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone () Key Difference: Trimethoxyphenyl offers multiple electron-donating methoxy groups. Impact: This substitution may improve interactions with polar binding pockets but reduce metabolic stability due to demethylation pathways .
Piperazine-Linked Triazole Derivatives
- Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () Key Difference: A triazole ring replaces the tetrazole, and a phenylsulfonyl group is present. Impact: Triazoles exhibit different hydrogen-bonding capabilities and metabolic pathways compared to tetrazoles. Sulfonyl groups enhance solubility but may increase toxicity risks .
Comparative Challenges :
Table 1: Comparative Properties of Selected Analogs
Q & A
Q. Table 1: Yield Optimization Under Different Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 62 |
| DBU | DMSO | 60 | 88 |
| None | THF | 70 | 45 |
Basic: What analytical techniques resolve structural ambiguities in the final product?
Answer:
- X-ray Crystallography: Determines absolute configuration of the trifluoromethylphenyl group and piperazine conformation .
- NOESY NMR: Identifies spatial proximity between the tetrazole methyl group and piperazine protons, confirming linkage .
- Elemental Analysis: Validates empirical formula (e.g., C₂₄H₂₂F₃N₅O₂) within ±0.3% error .
Advanced: How can computational modeling predict biological target interactions?
Answer:
- Molecular Docking (AutoDock Vina): Screens against kinase targets (e.g., EGFR) using the trifluoromethyl group as a hydrophobic anchor .
- MD Simulations (GROMACS): Assess stability of the piperazine ring in binding pockets over 100 ns trajectories .
- QSAR Models: Correlate substituent electronegativity (e.g., -OCH₃ vs. -CF₃) with IC₅₀ values in cancer cell lines .
Basic: What in vitro assays evaluate its bioactivity?
Answer:
- Antimicrobial: Broth microdilution (MIC ≤ 8 µg/mL against S. aureus) .
- Anticancer: MTT assay (IC₅₀ = 12 µM in HeLa cells) .
- CYP450 Inhibition: Fluorescence-based assays to assess metabolic stability .
Advanced: How to address contradictions in reported bioactivity data?
Answer: Discrepancies arise from assay variability or structural analogs:
- Assay Conditions: Differences in cell passage number or serum content alter IC₅₀ values. Standardize using CLSI guidelines .
- Metabolite Interference: HPLC-MS identifies degradation products (e.g., hydrolyzed tetrazole) that may skew results .
- Structural Analog Comparison:
| Analog | Modification | Bioactivity Shift |
|---|---|---|
| A | -CF₃ → -Cl | 3-fold ↓ in potency |
| B | Piperazine → morpholine | Loss of kinase selectivity |
Advanced: What strategies stabilize the compound under physiological pH?
Answer:
- pH-Rate Profiling: Identify degradation hotspots (e.g., tetrazole ring hydrolysis at pH > 8) .
- Lyophilization: Formulate with cyclodextrin to enhance shelf-life (t₁/₂ increases from 7 to 30 days) .
- Degradation Pathways:
| Condition | Major Product | Mechanism |
|---|---|---|
| Acidic (pH 3) | Methoxyphenyl cleavage | SN1 hydrolysis |
| Basic (pH 9) | Tetrazole ring opening | Nucleophilic attack |
Basic: How is the compound’s stability assessed during storage?
Answer:
- Forced Degradation Studies: Expose to heat (40°C), light (1.2 million lux-hr), and humidity (75% RH) for 4 weeks .
- Stability-Indicating HPLC: Monitor degradation peaks at 254 nm .
Advanced: How does Hirshfeld surface analysis clarify crystal packing interactions?
Answer:
- C–H···O/N Contacts: Quantify hydrogen-bonding contributions (e.g., 15% of total interactions) .
- F···H Interactions: Trifluoromethyl groups engage in short contacts (2.8 Å), stabilizing the lattice .
Advanced: What retrosynthetic approaches prioritize scalability for preclinical studies?
Answer:
- Key Disconnections:
- Piperazine-methanone bond via Buchwald-Hartwig coupling .
- Tetrazole formation using microwave-assisted synthesis (30 min vs. 12h conventional) .
- Green Chemistry Metrics:
| Parameter | Traditional Route | Optimized Route |
|---|---|---|
| PMI (kg/kg) | 120 | 45 |
| E-Factor | 85 | 22 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
